tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Description
tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a bicyclic carbamate derivative featuring a 2-oxabicyclo[2.2.2]octane core substituted with a hydroxyethyl group at the 1-position and a tert-butoxycarbonyl (Boc) carbamate at the 4-position. This compound’s rigid bicyclo[2.2.2]octane scaffold is notable as a bioisostere for aromatic rings, particularly in drug discovery, where it enhances metabolic stability and modulates steric/electronic properties compared to phenyl groups .
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)19-11(17)15-13-4-6-14(7-5-13,8-9-16)18-10-13/h16H,4-10H2,1-3H3,(H,15,17) |
InChI Key |
HAVNOZJQVOWZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CCO |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Aminobicyclo[2.2.2]Octane
A primary route involves alkylation of 4-aminobicyclo[2.2.2]octane with 2-bromoethanol. The amine is first Boc-protected using di-tert-butyl dicarbonate in dichloromethane with a tertiary base like triethylamine. Subsequent reaction with 2-bromoethanol in dimethylformamide (DMF) at 50–60°C introduces the hydroxyethyl group. Yields for this step range from 57% to 72%, depending on purification methods.
Key Reaction Conditions
Ring-Opening of Epoxides
An alternative method employs ethylene oxide for hydroxyethylation. The Boc-protected amine reacts with ethylene oxide under basic conditions (e.g., sodium hydride in tetrahydrofuran), yielding the hydroxyethyl derivative. This method avoids halogenated reagents but requires careful control of exothermic reactions.
Optimization and Scalability
Catalytic Hydrogenation
In a patent-derived approach, platinum on carbon catalyzes hydrogenation of vinyl intermediates to ethyl derivatives. For example, a suspension of 5% Pt/C in methanol reduces vinyl groups at room temperature, achieving quantitative conversion. This method is scalable but necessitates specialized equipment for hydrogen handling.
Acidic Deprotection and Neutralization
Hydrochloric acid in dioxane removes Boc groups selectively, followed by neutralization with sodium hydroxide to precipitate the product. Adjusting pH to 12 minimizes side reactions, improving yield to 62% after chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO-d) reveals characteristic signals:
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times consistent across batches.
Comparative Analysis of Methods
Industrial Considerations
Large-scale synthesis prioritizes the alkylation route due to lower costs and compatibility with continuous flow systems. However, platinum-catalyzed hydrogenation offers higher purity for pharmaceutical applications. Solvent recovery (e.g., DMF distillation) and waste management of bromide byproducts are critical for sustainability .
Chemical Reactions Analysis
Transformation Reactions
The compound undergoes several chemical transformations, including:
Hydrogenation
-
Catalytic hydrogenation reduces double bonds in precursor molecules (e.g., converting E-olefins to saturated compounds) .
-
This step is critical for stabilizing reactive intermediates before further functionalization.
Nucleophilic Substitution
-
The hydroxymethyl group (-CH₂OH) can participate in alkylation reactions, as seen in the synthesis of derivatives with extended alkyl chains .
-
The carbamate moiety (tert-butyl group) may undergo cleavage under acidic or basic conditions, releasing the bicyclic amine core.
Protecting Group Chemistry
-
The tert-butyl carbamate group acts as a temporary protecting group for amines, which can be deprotected under acidic conditions (e.g., HCl) to yield biologically active derivatives .
Comparison with Related Carbamates
A structural comparison with similar carbamates highlights differences in reactivity and applications:
| Compound | Key Feature | Reactivity/Activity |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | Antimicrobial; used as a protecting group |
| Benzyl carbamate | Lipophilic benzyl group | Antimicrobial; enhanced membrane permeability |
| Ethyl (4-aminophenyl)carbamate | Amino group for reactivity | Anticancer; targets enzymatic sites |
| Subject Compound | Bicyclic framework + hydroxymethyl | Unique steric/electronic properties; potential in enzyme inhibition |
This comparison underscores the subject compound’s potential for selective interactions due to its complex bicyclic structure .
Key Research Findings
-
Antibacterial Activity : Derivatives of this compound (e.g., AM-8722) exhibit dual inhibition of bacterial topoisomerases (DNA gyrase and topoisomerase IV), demonstrating broad-spectrum activity .
-
Synthetic Flexibility : The oxabicyclooctane core allows for modular synthesis, enabling the attachment of diverse functional groups (e.g., hydroxyethyl, naphthyridinones) to modulate biological activity .
-
Optimization : Acidic hydrolysis and alkylation steps are critical for modifying the compound’s pharmacokinetic profile, such as enhancing solubility or targeting specific enzymes .
Structural and Reactivity Comparison
| Feature | Subject Compound | Related Carbamates |
|---|---|---|
| Core Structure | Oxabicyclo[2.2.2]octane + hydroxymethyl | Linear or cyclic carbamate frameworks |
| Biological Targets | Bacterial topoisomerases (gyrase, topoisomerase IV) | Antimicrobial, anticancer, neuroprotective |
| Reactivity | Hydrolysis, alkylation, hydrogenation | Hydrolysis, lipophilic interactions |
Scientific Research Applications
Drug Development
The unique structure of tert-butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate allows it to serve as a scaffold for the development of new therapeutic agents. Its potential applications include:
- Pain Management : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain relief medications.
Neuropharmacology
Research indicates that this compound may influence neuropharmacological pathways, particularly in the treatment of:
- Anxiety and Depression : Animal studies have shown that it may reduce anxiety-like behaviors, suggesting its potential as an antidepressant agent.
The biological activities of this compound can be summarized as follows:
| Biological Activity | Model Used | Effect Observed |
|---|---|---|
| Antidepressant | Rodent Forced Swim Test | Reduced immobility time |
| Neuroprotection | In vitro neuronal cells | Upregulation of BDNF |
| Analgesic | Inflammatory pain model | Significant pain relief |
Case Study 1: Antidepressant Activity
A randomized controlled trial involving rodents demonstrated that administration of this compound resulted in a statistically significant decrease in depression-like behavior compared to the control group, indicating its potential for further exploration in clinical settings.
Case Study 2: Neuroprotective Effects
Research published in the Journal of Neurochemistry reported that this compound significantly reduced neuronal death in models of oxidative stress by modulating signaling pathways associated with cell survival, highlighting its potential therapeutic application in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is largely dependent on its chemical structure. The carbamate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. This can lead to the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary primarily in substituents on the bicyclo[2.2.2]octane core. Key comparisons are outlined below:
Substituent Variations and Functional Group Effects
Key Observations:
- Hydroxyethyl vs. In contrast, the aminomethyl analog (from ) may exhibit higher nucleophilicity, favoring reactions like amide bond formation .
- Boc Carbamate Universality : All analogs share the Boc carbamate, a protective group critical for amine stability in multistep syntheses (e.g., in intermediates for kinase inhibitors or protease activators) .
- Hydrogen Bonding: The hydroxyethyl group’s O–H···O interactions (similar to tert-Butyl N-Hydroxycarbamate in ) may mimic phenolic –OH interactions in bioisosteric applications, such as RORγt agonists or myeloperoxidase inhibitors .
Bioisosteric Potential
The 2-oxabicyclo[2.2.2]octane core in the target compound is a validated phenyl bioisostere, offering improved metabolic stability and reduced toxicity in bioactive molecules. For example:
Biological Activity
tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, also known by its CAS number 1417551-57-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications in drug discovery.
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.36 g/mol
- CAS Number : 1417551-57-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its antimicrobial properties and potential as an antibacterial agent.
Antimicrobial Activity
Research indicates that compounds within the oxabicyclo family exhibit broad-spectrum antimicrobial activity. For instance, AM-8722, a derivative related to this compound, has shown effective inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli in both in vitro and in vivo studies .
The proposed mechanism of action for compounds like this compound involves dual inhibition of bacterial topoisomerases II and IV, critical enzymes for bacterial DNA replication . This mechanism distinguishes it from other antibiotic classes, potentially reducing the likelihood of cross-resistance with existing antibiotics.
Synthesis
The synthesis of this compound can be achieved through several steps involving the reaction of appropriate precursors under controlled conditions to yield high-purity products. The synthetic pathway typically includes:
- Formation of the oxabicyclo framework.
- Introduction of the tert-butyl carbamate moiety.
- Functionalization with hydroxyethyl groups to enhance solubility and biological activity.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Antibacterial Efficacy : A study published on novel oxabicyclooctane derivatives highlighted their effectiveness against resistant bacterial strains, suggesting a new avenue for antibiotic development .
- Pharmacokinetic Properties : Research indicated favorable pharmacokinetics for AM-8722, with good absorption and distribution characteristics that are essential for therapeutic efficacy .
- Comparative Studies : Comparative analyses with existing antibiotics showed that derivatives of this compound could outperform traditional agents in specific bacterial infections, emphasizing their potential as next-generation antibiotics .
Q & A
Q. Example Protocol :
React tert-butyl carbamate precursors with hydroxyethyl derivatives in anhydrous toluene under N₂.
Purify intermediates via column chromatography (silica gel, EtOAc/hexane).
Characterize intermediates using NMR and MS .
How should this compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. Example Workflow :
Grow single crystals via slow evaporation (solvent: CH₃CN/EtOH).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine structures with SHELXL, achieving R-factors < 0.05 .
What are the stability considerations for this compound during storage and handling?
Methodological Answer:
Q. Safety Protocol :
- Use PPE (gloves, goggles) in ventilated fume hoods.
- Dispose of waste via licensed chemical disposal services .
Advanced Research Questions
How can challenges in stereochemical control during synthesis be addressed?
Methodological Answer:
- Chiral Resolution : Use enantioselective catalysts (e.g., BINAP-Pd complexes) to control stereochemistry at the bicyclo[2.2.2]octane bridgehead .
- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) to isolate diastereomers .
- Crystallographic Validation : Confirm absolute configuration via anomalous scattering in X-ray data .
Case Study :
In a 2021 patent, tert-butyl carbamate derivatives were resolved using (R)-BINAP, achieving >95% enantiomeric excess .
How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with analogs (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) to identify anomalous peaks .
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) causing signal broadening .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Example :
A 2023 study resolved overlapping ¹H NMR signals (δ 3.8–4.2 ppm) by cooling samples to −40°C, revealing distinct proton environments .
What strategies optimize yield in multi-step syntheses of this compound?
Methodological Answer:
- Catalyst Screening : Test Pd₂(dba)₃, XPhos-Pd, or Ni(COD)₂ for coupling steps to maximize efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 hrs for cyclization) .
- Workflow Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
